Cas no 24209-43-6 (5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-, (6R,7R)-)

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-, (6R,7R)- structure
24209-43-6 structure
Product Name:5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-, (6R,7R)-
CAS-nummer:24209-43-6
MF:C10H10N4O3S3
MW:330.406397342682
CID:278867
PubChem ID:12889186
Update Time:2025-04-19

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-, (6R,7R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-amino-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-, (6R,7R)-
    • (6R-trans)-7-Amino-8-oxo-3-((1,3,4-thiadiazol-2-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • 7-amino-8-oxo-3-[(1,3,4-thiadiazol-2-ylsulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • OBZPELDGSNYFTD-SVGQVSJJSA-N
    • (6R,7R)-3-(((1,3,4-Thiadiazol-2-yl)thio)methyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R, 7R)-7-amino-8-oxo-3-(1, 3, 4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-Amino-8-oxo-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 24209-43-6
    • 7beta-amino-3-(1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid
    • DTXSID001107152
    • SCHEMBL9193718
    • (6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Inchi: 1S/C10H10N4O3S3/c11-5-7(15)14-6(9(16)17)4(1-18-8(5)14)2-19-10-13-12-3-20-10/h3,5,8H,1-2,11H2,(H,16,17)/t5-,8-/m1/s1
    • InChI-sleutel: OBZPELDGSNYFTD-SVGQVSJJSA-N
    • LACHT: S1CC(CSC2=NN=CS2)=C(C(=O)O)N2C([C@H]([C@@H]12)N)=O

Berekende eigenschappen

  • Exacte massa: 329.9917
  • Monoisotopische massa: 329.992
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 4
  • Complexiteit: 486
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 4
  • XLogP3: none
  • Topologisch pooloppervlak: 188A^2

Experimentele eigenschappen

  • Dichtheid: 1.79
  • Kookpunt: 669.9°Cat760mmHg
  • Vlampunt: 359°C
  • Brekindex: 1.795
  • PSA: 109.41
Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD